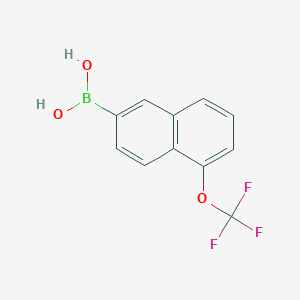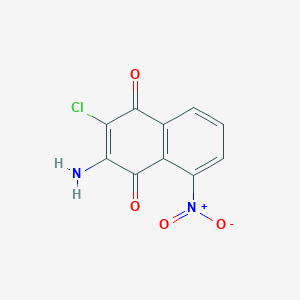![molecular formula C14H14ClN3 B11860751 5-Chloro-2-cyclohexyl-1H-pyrrolo[2,3-b]pyridine-3-carbonitrile](/img/structure/B11860751.png)
5-Chloro-2-cyclohexyl-1H-pyrrolo[2,3-b]pyridine-3-carbonitrile
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-Chloro-2-cyclohexyl-1H-pyrrolo[2,3-b]pyridine-3-carbonitrile is a chemical compound with the molecular formula C14H14ClN3 It is a derivative of pyrrolopyridine, characterized by the presence of a chloro group, a cyclohexyl group, and a carbonitrile group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 5-Chloro-2-cyclohexyl-1H-pyrrolo[2,3-b]pyridine-3-carbonitrile typically involves the cyclization of appropriate precursors under controlled conditionsThe reaction conditions often include the use of solvents such as dimethyl sulfoxide (DMSO) and catalysts like cesium carbonate (Cs2CO3) to facilitate the cyclization process .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving multiple steps of purification and quality control to ensure the final product meets the required specifications for research and industrial applications .
Analyse Des Réactions Chimiques
Types of Reactions
5-Chloro-2-cyclohexyl-1H-pyrrolo[2,3-b]pyridine-3-carbonitrile undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate (KMnO4) or hydrogen peroxide (H2O2).
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: The chloro group in the compound can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium methoxide in methanol for nucleophilic substitution.
Major Products Formed
Oxidation: Formation of corresponding carboxylic acids or ketones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
5-Chloro-2-cyclohexyl-1H-pyrrolo[2,3-b]pyridine-3-carbonitrile has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: Explored for its potential therapeutic properties, particularly in the development of new drugs targeting specific molecular pathways.
Industry: Utilized in the development of specialty chemicals and materials
Mécanisme D'action
The mechanism of action of 5-Chloro-2-cyclohexyl-1H-pyrrolo[2,3-b]pyridine-3-carbonitrile involves its interaction with specific molecular targets. It is known to inhibit certain enzymes and receptors, thereby modulating various biochemical pathways. The compound’s structure allows it to bind to active sites of enzymes or receptors, leading to changes in their activity and subsequent biological effects .
Comparaison Avec Des Composés Similaires
Similar Compounds
5-Chloro-1H-pyrrolo[3,2-b]pyridine: Shares a similar pyrrolopyridine core but lacks the cyclohexyl and carbonitrile groups.
6-Chloro-1H-pyrrolo[3,2-b]pyridine: Another derivative with a different substitution pattern on the pyrrolopyridine core.
5-Chloro-3-iodo-1H-pyrrolo[3,2-b]pyridine: Contains an additional iodine atom, leading to different chemical properties.
Uniqueness
5-Chloro-2-cyclohexyl-1H-pyrrolo[2,3-b]pyridine-3-carbonitrile is unique due to the presence of the cyclohexyl and carbonitrile groups, which confer distinct chemical and biological properties. These groups enhance its potential for specific interactions with molecular targets, making it a valuable compound for research and development in various scientific fields .
Propriétés
Formule moléculaire |
C14H14ClN3 |
|---|---|
Poids moléculaire |
259.73 g/mol |
Nom IUPAC |
5-chloro-2-cyclohexyl-1H-pyrrolo[2,3-b]pyridine-3-carbonitrile |
InChI |
InChI=1S/C14H14ClN3/c15-10-6-11-12(7-16)13(18-14(11)17-8-10)9-4-2-1-3-5-9/h6,8-9H,1-5H2,(H,17,18) |
Clé InChI |
UZAZBLKSXHCXLZ-UHFFFAOYSA-N |
SMILES canonique |
C1CCC(CC1)C2=C(C3=C(N2)N=CC(=C3)Cl)C#N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![7-Methyl-2-(propan-2-yl)-5H-[1]benzopyrano[2,3-b]pyridin-5-one](/img/structure/B11860683.png)
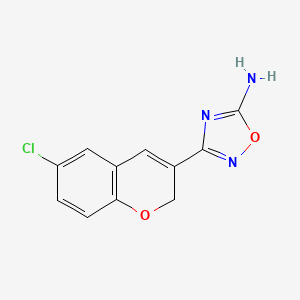
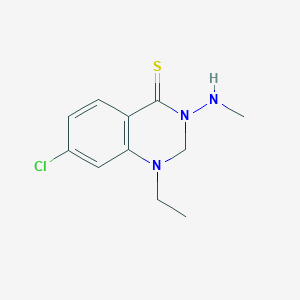
![4-[(4Z)-4-hydroxyiminochromen-2-yl]phenol](/img/structure/B11860697.png)
![N-[2-(Piperidin-1-yl)ethyl]-3,4-dihydro-2H-1-benzopyran-6-amine](/img/structure/B11860700.png)
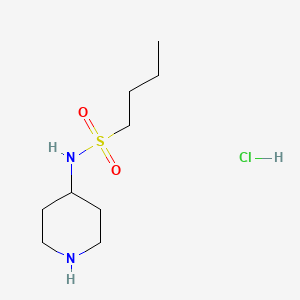
![Ethyl 3-methyl-8-oxo-5,6,7,8-tetrahydrothiazolo[3,2-a][1,3]diazepine-2-carboxylate](/img/structure/B11860708.png)
